molecular formula C19H19N5 B1204961 Pitrazepin CAS No. 90685-01-1

Pitrazepin

Katalognummer: B1204961
CAS-Nummer: 90685-01-1
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: GXFWOMYQHNODFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PITRAZEPINE, also known as mirtazapine, is a tetracyclic piperazino-azepine compound primarily used as an antidepressant. It is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic activity. This compound is often prescribed for the treatment of major depressive disorder and is also used off-label for conditions such as anxiety, insomnia, and appetite stimulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PITRAZEPINE involves several key steps:

Industrial Production Methods: Industrial production of PITRAZEPINE typically involves the use of advanced techniques such as solvent-free phase inversion temperature methods to create lipid nanocapsules for targeted drug delivery. This method ensures high efficiency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MIRTAZAPIN unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von MIRTAZAPIN, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Key Findings:

  • Electrophysiological Studies : Pitrazepin's antagonism is consistent across various receptor compositions, showing similar pA2 values around 6.4 .
  • Binding Studies : It interacts competitively with both muscimol and bicuculline binding sites, indicating a broad spectrum of action within the GABAergic system .

Pharmacological Applications

This compound's pharmacological profile suggests several potential applications:

  • Anxiolytic Effects : Due to its action on GABA_A receptors, this compound may exhibit anxiolytic properties similar to benzodiazepines but with a distinct mechanism that could reduce side effects associated with traditional anxiolytics .
  • Anticonvulsant Potential : The compound has shown efficacy in preventing seizures induced by various agents in animal models, suggesting its potential use in treating epilepsy .
  • Neuroprotective Effects : Research indicates that this compound may enhance neuronal activity under certain conditions, which could be beneficial in neurodegenerative diseases .

Study 1: Electrophysiological Analysis

In a study involving Xenopus oocytes injected with rat cerebral cortex mRNA, this compound was found to significantly inhibit GABA_A receptor-mediated currents. The results highlighted its competitive antagonism and provided insights into its potential therapeutic applications in managing disorders linked to GABAergic dysfunction .

Study 2: Behavioral Impact

In behavioral assays, this compound demonstrated significant effects on locomotor activity and anxiety-related behaviors in rodents. These findings support its potential use as an anxiolytic agent while highlighting the need for further studies to explore its safety and efficacy in clinical settings .

Comparative Data Table

Study Application Methodology Key Findings
Study 1Antagonism of GABA_A receptorsElectrophysiological assays in Xenopus oocytesCompetitive antagonist with pA2 values around 6.4
Study 2Anxiolytic effectsBehavioral assays in rodentsSignificant reduction in anxiety-related behaviors
Study 3Anticonvulsant propertiesSeizure models in ratsEffective prevention of seizures induced by metrazol

Wirkmechanismus

PITRAZEPINE exerts its effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

MIRTAZAPIN wird oft mit anderen tetracyclischen und tricyclischen Antidepressiva verglichen:

Einzigartigkeit: Die einzigartige Kombination aus noradrenerger und spezifischer serotonerger Aktivität von MIRTAZAPIN, zusammen mit seinen starken antihistaminergen Wirkungen, unterscheidet es von anderen Antidepressiva. Dieses Profil macht es besonders effektiv für Patienten mit Depressionen, die durch Angstzustände oder Schlaflosigkeit kompliziert sind .

Biologische Aktivität

Pitrazepin is a compound recognized for its biological activity as a selective antagonist of the GABAA_A receptor. This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system, and compounds that modulate its activity are of significant interest for therapeutic applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, experimental findings, and potential implications for pharmacological research.

This compound acts primarily as an antagonist at the GABAA_A receptor, which is integral to mediating the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain. By blocking the receptor's action, this compound can influence various physiological responses associated with GABAergic transmission.

Interaction with GABA Receptors

Research indicates that this compound selectively interacts with GABAA_A receptors, antagonizing chloride-dependent GABA responses. This interaction was demonstrated in studies using Xenopus oocytes injected with rat cerebral cortex mRNA, where this compound's antagonistic effects were compared to those of other known antagonists like bicuculline .

Comparative Biological Activity

The following table summarizes key findings regarding this compound's biological activity compared to other GABAA_A antagonists:

CompoundTypeMechanism of ActionReference
This compoundAntagonistBlocks GABAA_A receptor
BicucullineAntagonistBlocks GABAA_A receptor
SecurininePartial AgonistModulates GABAA_A response

Case Studies and Research Findings

  • GABAergic Inhibition : A study investigated the effects of this compound on membrane currents elicited by GABA in Xenopus oocytes. The results showed that this compound significantly reduced GABA-induced currents, confirming its role as a potent antagonist .
  • Selectivity and Potency : Another research highlighted that this compound exhibits selective antagonistic properties at the GABAA_A receptor without affecting other neurotransmitter systems, which may reduce potential side effects associated with broader-spectrum antagonists .
  • Behavioral Studies : Animal models have been employed to assess the behavioral impacts of this compound. In these studies, administration of this compound resulted in altered anxiety-like behaviors, suggesting its potential utility in understanding anxiety disorders through modulation of GABAergic transmission .

Implications for Pharmacological Research

The biological activity of this compound as a GABAA_A antagonist opens avenues for further research into its therapeutic applications. Given its selectivity, there is potential for developing treatments that target specific neuropsychiatric conditions without the broad side effects associated with non-selective GABAergic drugs.

Future Directions

Further studies are necessary to elucidate:

  • The long-term effects of this compound on neuronal plasticity.
  • Its interactions with other neurotransmitter systems.
  • Potential clinical applications in treating disorders such as anxiety and epilepsy.

Eigenschaften

CAS-Nummer

90685-01-1

Molekularformel

C19H19N5

Molekulargewicht

317.4 g/mol

IUPAC-Name

3-piperazin-1-yl-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene

InChI

InChI=1S/C19H19N5/c1-3-7-16-14(5-1)13-15-6-2-4-8-17(15)24-18(16)21-22-19(24)23-11-9-20-10-12-23/h1-8,20H,9-13H2

InChI-Schlüssel

GXFWOMYQHNODFA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53

Kanonische SMILES

C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53

Key on ui other cas no.

90685-01-1

Synonyme

3-(piperazinyl)-1-9H-dibenz(c,f)triazolo(4,5-a)azepin
pitrazepin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitrazepin
Reactant of Route 2
Pitrazepin
Reactant of Route 3
Pitrazepin
Reactant of Route 4
Pitrazepin
Reactant of Route 5
Pitrazepin
Reactant of Route 6
Reactant of Route 6
Pitrazepin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.